molecular formula C14H21NO2 B145542 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- CAS No. 194861-99-9

5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)-

Cat. No. B145542
CAS RN: 194861-99-9
M. Wt: 235.32 g/mol
InChI Key: JERBWURCWWHQBK-UEWDXFNNSA-N
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Description

5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)- is a chiral compound with a molecular formula of C15H21NO2. This compound is also known as Ramelteon, which is a melatonin receptor agonist used for the treatment of insomnia. Ramelteon is a synthetic compound that mimics the effects of melatonin, a hormone that regulates sleep-wake cycles. The purpose of

Mechanism of Action

Ramelteon acts as a selective agonist for the MT1 and MT2 melatonin receptors in the suprachiasmatic nucleus of the brain. By activating these receptors, Ramelteon promotes the natural sleep-wake cycle and increases the production of melatonin, a hormone that regulates sleep.
Biochemical and Physiological Effects:
Ramelteon has been shown to increase the levels of circulating melatonin in the body, leading to improved sleep quality and duration. Ramelteon also has a low potential for abuse and dependence compared to other sleep medications. Ramelteon has a short half-life, which allows for quick elimination from the body and reduces the risk of residual effects the following day.

Advantages and Limitations for Lab Experiments

Ramelteon is a useful tool for studying the effects of melatonin on sleep and circadian rhythms. It has a high affinity for the MT1 and MT2 melatonin receptors and can be used to investigate the role of these receptors in sleep regulation. However, Ramelteon is a synthetic compound that may not accurately mimic the effects of endogenous melatonin. Additionally, the cost of Ramelteon may limit its use in some research applications.

Future Directions

Future research on Ramelteon should focus on its potential use in the treatment of psychiatric disorders such as depression and anxiety. Ramelteon may also have applications in the treatment of circadian rhythm disorders and jet lag. Further studies are needed to investigate the long-term safety and efficacy of Ramelteon in different patient populations. Finally, research should be conducted to develop new compounds that target the melatonin receptors with improved selectivity and potency.
Conclusion:
In conclusion, Ramelteon is a synthetic compound that mimics the effects of melatonin and is used for the treatment of insomnia. Ramelteon has been extensively studied for its therapeutic effects on sleep and circadian rhythms. It has a low potential for abuse and dependence and a short half-life, which reduces the risk of residual effects. Ramelteon is a useful tool for studying the effects of melatonin on sleep and circadian rhythms, but further research is needed to investigate its potential use in the treatment of psychiatric disorders and to develop new compounds that target the melatonin receptors with improved selectivity and potency.

Synthesis Methods

The synthesis of Ramelteon involves the reaction of 3-(1,1-dimethylethyl)-2-nitrobenzaldehyde with (S)-2-amino-5-phenyl-1,3-oxazolidine in the presence of a reducing agent such as sodium borohydride. The reaction yields Ramelteon as a white crystalline powder.

Scientific Research Applications

Ramelteon has been extensively studied for its therapeutic effects on insomnia. It has been shown to improve sleep latency, total sleep time, and sleep efficiency in patients with insomnia. Ramelteon has also been studied for its effects on circadian rhythms and jet lag. In addition, Ramelteon has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

[(5S)-3-tert-butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)15-9-12(10-16)17-13(15)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERBWURCWWHQBK-UEWDXFNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C[C@H](OC1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485670
Record name 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194861-99-9
Record name (5S)-3-(1,1-Dimethylethyl)-2-phenyl-5-oxazolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194861-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxazolidinemethanol, 3-(1,1-dimethylethyl)-2-phenyl-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-3-t Butyl-5 hydroxymethyl-2-phenyloxazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(5S)-3-tert-Butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBN23C3M47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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